1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone
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Overview
Description
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an aniline derivative reacts with a suitable electrophile.
Attachment of the Chlorophenoxy Group: The final step involves the reaction of the quinoline derivative with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and chlorophenoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-bromophenoxy)ethanone
- 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-fluorophenoxy)ethanone
- 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-iodophenoxy)ethanone
Uniqueness
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(2-chlorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-15-21(26-18-9-3-2-4-10-18)19-11-5-7-13-22(19)27(17)24(28)16-29-23-14-8-6-12-20(23)25/h2-14,17,21,26H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBKTHURJKGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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